molecular formula C18H15BrClN5O3 B12922737 Acetamide, 2-(((6-bromo-4-oxo-3(4H)-quinazolinyl)methyl)amino)-N-(((4-chlorophenyl)amino)carbonyl)- CAS No. 86816-93-5

Acetamide, 2-(((6-bromo-4-oxo-3(4H)-quinazolinyl)methyl)amino)-N-(((4-chlorophenyl)amino)carbonyl)-

Cat. No.: B12922737
CAS No.: 86816-93-5
M. Wt: 464.7 g/mol
InChI Key: WWKFLOCCWISWPG-UHFFFAOYSA-N
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Description

2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-((4-chlorophenyl)carbamoyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-((4-chlorophenyl)carbamoyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions are employed to form the quinazolinone core.

    Amidation: The acetamide group is introduced through amidation reactions using suitable amines and acylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: Halogen atoms like bromine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysts: Potential use as catalysts in organic reactions.

Biology

    Enzyme Inhibitors: Studied for their potential to inhibit specific enzymes involved in disease pathways.

    Antimicrobial Agents: Evaluated for their antimicrobial properties against various pathogens.

Medicine

    Drug Development: Investigated for their potential as therapeutic agents in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-((4-chlorophenyl)carbamoyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Bromoquinazolinones: Compounds with bromine atoms at different positions on the quinazolinone ring.

Uniqueness

The uniqueness of 2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-((4-chlorophenyl)carbamoyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

86816-93-5

Molecular Formula

C18H15BrClN5O3

Molecular Weight

464.7 g/mol

IUPAC Name

2-[(6-bromo-4-oxoquinazolin-3-yl)methylamino]-N-[(4-chlorophenyl)carbamoyl]acetamide

InChI

InChI=1S/C18H15BrClN5O3/c19-11-1-6-15-14(7-11)17(27)25(10-22-15)9-21-8-16(26)24-18(28)23-13-4-2-12(20)3-5-13/h1-7,10,21H,8-9H2,(H2,23,24,26,28)

InChI Key

WWKFLOCCWISWPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=O)CNCN2C=NC3=C(C2=O)C=C(C=C3)Br)Cl

Origin of Product

United States

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